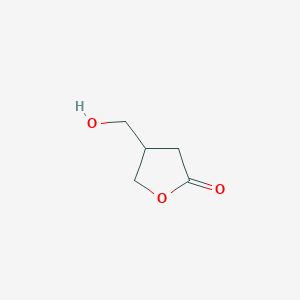

4-(hydroxymethyl)dihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQRPRXBBGDUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one

Introduction: The Significance of 4-(hydroxymethyl)dihydrofuran-2(3H)-one

This compound, a prominent member of the γ-butyrolactone (GBL) family, is a chiral molecule of significant interest in the pharmaceutical and chemical industries. Its structure, featuring both a lactone ring and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The stereochemistry at the C4 position is often crucial for the biological activity of its derivatives, driving the demand for efficient and stereoselective synthetic routes. This guide provides an in-depth exploration of novel and established methodologies for the synthesis of this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each approach.

I. Synthesis via Reduction of a Carboxylic Acid Precursor: A Classic Approach

A well-established route to this compound involves the selective reduction of the carboxylic acid functionality of a suitable precursor, namely 5-oxotetrahydrofuran-3-carboxylic acid. This method is reliable and provides good yields, making it a common choice in laboratory-scale synthesis.

A. Theoretical Basis and Mechanistic Insights

The core of this synthetic strategy is the chemoselective reduction of a carboxylic acid in the presence of a lactone (an ester). While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, borane complexes, such as borane dimethyl sulfide (BMS) or borane-tetrahydrofuran (THF), exhibit a remarkable selectivity for carboxylic acids.

The mechanism of borane reduction of carboxylic acids is initiated by the reaction of the acidic proton of the carboxylic acid with the borane, leading to the formation of a triacyloxyborane intermediate and the evolution of hydrogen gas. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after an aqueous workup. The lactone carbonyl is less electrophilic than the protonated carboxylic acid and therefore reacts much slower with the borane reagent, allowing for selective reduction.

B. Synthesis of the Precursor: 5-oxotetrahydrofuran-3-carboxylic acid

A common method for preparing the chiral precursor, (S)-5-oxotetrahydrofuran-2-carboxylic acid, starts from the readily available and inexpensive amino acid, L-glutamic acid.[1]

-

Reaction Setup: Dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water in a conical flask. In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (7.0 g, 0.102 mol) in 20 mL of water.

-

Diazotization: Cool the L-glutamic acid solution to -5°C using an ice-salt bath. Slowly add the sodium nitrite solution to the cooled glutamic acid solution. Concurrently, add hydrochloric acid (HCl) and 40 mL of water.

-

Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.

-

Workup: Subject the reaction mixture to vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.

-

Extraction: Dissolve the oily residue in ethyl acetate (EtOAc) and filter to remove any solid precipitate. Wash the solid with additional EtOAc.

-

Isolation: Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (yield: 8.1 g, 91.6%).[1]

C. Reduction of 5-oxotetrahydrofuran-3-carboxylic acid

The final step is the selective reduction of the carboxylic acid to the primary alcohol.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 5-oxotetrahydrofuran-3-carboxylic acid (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add borane dimethyl sulfide complex (BMS) (1.5-2.0 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol (MeOH) dropwise to quench the excess borane reagent until the gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

D. Critical Analysis

| Advantages | Disadvantages |

| High yields and selectivity. | Use of hazardous and odorous borane reagents. |

| Well-established and reliable procedure. | Requires anhydrous conditions. |

| Readily available chiral starting material (L-glutamic acid). | Multi-step synthesis. |

II. Sustainable Synthesis from Biomass-Derived Feedstocks

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Furfural, a platform chemical derived from the dehydration of pentose sugars found in hemicellulose, can be catalytically upgraded to this compound. This approach offers a sustainable alternative to petrochemical-based routes.

A. Theoretical Basis and Proposed Synthetic Pathway

This multi-step synthesis involves a series of catalytic transformations:

-

Oxidation of Furfural: The aldehyde group of furfural is first oxidized to a carboxylic acid to form 2-furoic acid.

-

Hydrogenation of the Furan Ring: The furan ring of 2-furoic acid is then catalytically hydrogenated to a tetrahydrofuran ring, yielding tetrahydrofuran-2-carboxylic acid.

-

Selective Reduction of the Carboxylic Acid: The carboxylic acid group is then selectively reduced to a primary alcohol, as described in the previous section.

An alternative pathway could involve the initial reduction of furfural to furfuryl alcohol, followed by hydroxymethylation and subsequent hydrogenation and lactonization. However, the selective oxidation and reduction pathway is often more straightforward to control.

Caption: Proposed workflow for the synthesis of this compound from furfural.

B. Experimental Protocols (Proposed)

The following is a proposed multi-step protocol based on established catalytic transformations of furanic compounds.[2][3][4]

-

Reaction Setup: In a high-pressure reactor, combine furfural (1 equiv.), a suitable heterogeneous catalyst (e.g., a supported gold or platinum catalyst), and an aqueous basic solution (e.g., NaOH).

-

Reaction: Pressurize the reactor with oxygen and heat to the desired temperature (e.g., 80-120°C). Stir vigorously for the required reaction time.

-

Workup: After cooling, filter the catalyst, and acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 2-furoic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Reaction Setup: In a high-pressure hydrogenation reactor, charge 2-furoic acid (1 equiv.), a hydrogenation catalyst (e.g., Pd/C or Ru/C), and a suitable solvent (e.g., water or an alcohol).

-

Reaction: Pressurize the reactor with hydrogen gas (H₂) and heat to the required temperature (e.g., 50-100°C). Stir until the hydrogen uptake ceases.

-

Workup: Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain tetrahydrofuran-2-carboxylic acid.

Follow the protocol for the reduction of 5-oxotetrahydrofuran-3-carboxylic acid using a borane reagent as described in Section I.C.

C. Critical Analysis

| Advantages | Disadvantages |

| Utilizes a renewable feedstock (biomass). | Multi-step process with potential for yield loss at each step. |

| Potential for a more sustainable and environmentally friendly process. | Requires specialized high-pressure equipment. |

| Contributes to the valorization of biomass. | Catalyst development and optimization are crucial. |

III. Chemo-enzymatic and Biocatalytic Approaches

For applications in the pharmaceutical industry, obtaining enantiomerically pure this compound is often a critical requirement. Biocatalysis and chemo-enzymatic strategies offer elegant solutions for achieving high enantioselectivity under mild reaction conditions.

A. Theoretical Basis and Strategies

Enzymes, as chiral catalysts, can differentiate between enantiomers or enantiotopic faces of a prochiral molecule. Key strategies for the asymmetric synthesis of the target molecule include:

-

Kinetic Resolution: An enzyme selectively transforms one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For example, a lipase could selectively acylate the hydroxyl group of one enantiomer of racemic this compound.

-

Asymmetric Reduction: A dehydrogenase or reductase enzyme can stereoselectively reduce a prochiral ketone or aldehyde precursor to a chiral alcohol.

-

Enantioselective Lactonization: An enzyme could catalyze the intramolecular cyclization of a γ-hydroxy acid precursor to form one enantiomer of the lactone preferentially.

Caption: Key biocatalytic strategies for asymmetric synthesis.

B. Experimental Protocol (Illustrative Example: Kinetic Resolution)

The following is an illustrative protocol for a lipase-catalyzed kinetic resolution of racemic this compound.

-

Reaction Setup: In a flask, dissolve racemic this compound (1 equiv.) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Addition of Reagents: Add an acyl donor (e.g., vinyl acetate, 0.6 equiv.) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

-

Workup: When the conversion reaches approximately 50%, filter off the immobilized enzyme.

-

Separation and Purification: Remove the solvent under reduced pressure. The resulting mixture contains the acylated product and the unreacted alcohol enantiomer. Separate these two compounds by column chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of the starting alcohol.

C. Critical Analysis

| Advantages | Disadvantages |

| High enantioselectivity (often >99% ee). | Maximum theoretical yield for kinetic resolution is 50%. |

| Mild reaction conditions (temperature, pressure, pH). | Enzyme stability and cost can be a factor. |

| Environmentally friendly (often aqueous or solvent-free systems). | Substrate scope of the enzyme may be limited. |

| Reduced by-product formation. | Requires screening to find a suitable enzyme. |

IV. Summary and Future Outlook

The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on the specific requirements of the application, such as the need for enantiopurity, the scale of the synthesis, and the importance of sustainability.

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Stereoselectivity | Key Considerations |

| Reduction of Carboxylic Acid | 5-Oxotetrahydrofuran-3-carboxylic acid | Borane complexes (BMS, BH₃-THF) | High | Dependent on precursor | Use of hazardous reagents. |

| Biomass Upgrading | Furfural | Heterogeneous catalysts, H₂, O₂ | Moderate (multi-step) | Racemic unless chiral catalysts are used | Sustainable but technologically demanding. |

| Biocatalysis (Kinetic Resolution) | Racemic this compound | Lipases, acyl donors | <50% for one enantiomer | Excellent | High enantiopurity but lower yield. |

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the conversion of biomass-derived feedstocks. Additionally, the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope will further enhance the utility of biocatalytic routes for the production of enantiomerically pure this compound and its derivatives, opening new avenues for their application in drug discovery and development.

V. References

-

Catalytic Production and Upgrading of Furfural: A Platform Compound. (n.d.). MDPI. Retrieved from --INVALID-LINK--

-

Catalytic upgrading of biomass derived furans. (2020). Catalysis Today, 357, 15-30.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. (2021). Synlett, 32(12), 1215-1218.

-

Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. (2020). Chemical Society Reviews, 49(18), 6754-6800.

-

Catalytic Production and Upgrading of Furfural: A Platform Compound. (2024). International Journal of Molecular Sciences, 25(22), 11992.

-

Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (2021). Catalysts, 11(1), 108.

-

Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. (2007). Synthesis, 2007(04), 547-550.

-

Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including. (2025). Organic Syntheses, 102, 19-44.

-

Succinic anhydride. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

-

(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

-

Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.

-

Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie International Edition, 61(11), e202114757.

-

The sustainable production of succinic anhydride from renewable biomass. (2023). iScience, 26(6), 106950.

-

Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. (2010). Accounts of Chemical Research, 43(2), 270-280.

-

SUPPORTING INFORMATION Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

-

Carboxylic Acids to Alcohols, Part 3: Borane. (2019, December 17). YouTube. Retrieved from --INVALID-LINK--

-

Succinic anhydride | C4H4O3 | CID 7922. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Succinic anhydride. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--

-

A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction between N-Boc ketimines derived from pyrazolin-5-ones and γ-hydroxyenones. (2023). Organic & Biomolecular Chemistry, 21(27), 5609-5613.

-

Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (2018). Molbank, 2018(4), M1020.

-

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

Succinic Anhydride, 99%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

-

A Synthesis of Dihydrofuran-3(2H)-ones. (2015). ChemInform, 46(45).

References

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 2. Catalytic Production and Upgrading of Furfural: A Platform Compound [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Fingerprinting of 4-(hydroxymethyl)dihydrofuran-2(3H)-one: A Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Versatile Building Block

Molecular Structure and Spectroscopic Overview

The structural framework of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, with its lactone ring and hydroxymethyl substituent, dictates its interaction with various spectroscopic probes. Understanding the interplay between the molecule's constituent atoms and the applied electromagnetic radiation or high-energy electrons is paramount for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: Deciphering the Proton Environments

The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the ester and hydroxyl functionalities.

Predicted ¹H NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.3 - 4.1 | dd | 2H | H-5 | Protons on the carbon adjacent to the lactone oxygen, deshielded. |

| ~3.7 - 3.5 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group, deshielded by the adjacent hydroxyl group. |

| ~2.8 - 2.6 | m | 1H | H-4 | Methine proton at the chiral center, coupled to adjacent protons. |

| ~2.5 - 2.3 | m | 2H | H-3 | Protons on the carbon alpha to the carbonyl group. |

| Variable | br s | 1H | -OH | Chemical shift is concentration and solvent dependent; will likely exchange with D₂O. |

Causality Behind Predictions: The diastereotopic protons at C-5 are expected to show a doublet of doublets due to geminal and vicinal coupling. The hydroxymethyl protons at C-6 will likely appear as a doublet, coupling with the methine proton at C-4. The proton at C-4 will be a multiplet due to coupling with the protons at C-3 and C-5. The protons at C-3, being alpha to the carbonyl, will be deshielded and appear as a multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The carbonyl carbon of the lactone will be the most downfield signal.

Predicted ¹³C NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~177 | C-2 (C=O) | Carbonyl carbon of the lactone. |

| ~68 | C-5 | Carbon adjacent to the lactone oxygen. |

| ~65 | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~40 | C-4 | Methine carbon at the chiral center. |

| ~30 | C-3 | Carbon alpha to the carbonyl group. |

Experimental Protocol for NMR Analysis:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the lactone carbonyl, the C-O bonds, and the hydroxyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| ~1770 (strong) | C=O (lactone) | Stretching |

| 1250-1000 | C-O | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

Causality Behind Predictions: The broadness of the O-H stretch is due to hydrogen bonding. The high frequency of the lactone carbonyl stretch is characteristic of a five-membered ring ester. The C-O stretching region will likely show multiple bands due to the C-O bonds in the lactone ring and the primary alcohol.

Experimental Protocol for IR Analysis (Liquid Sample):

Caption: A step-by-step protocol for obtaining an IR spectrum of a liquid sample.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile small molecules.

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺) for this compound is expected at m/z 116, corresponding to its molecular weight. The fragmentation pattern will be influenced by the lactone and hydroxyl functionalities.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Causality Behind Predictions: The loss of a water molecule (m/z 98) is a common fragmentation for alcohols. The loss of formaldehyde (m/z 86) can occur through a McLafferty-type rearrangement. Cleavage of the C4-C6 bond would result in the loss of a hydroxymethyl radical (m/z 85). Decarboxylation of the lactone would lead to a fragment at m/z 72. Further fragmentation of these primary ions would lead to smaller, stable carbocations.

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic approach, integrating data from NMR, IR, and mass spectrometry. While this guide presents a predictive framework, the principles and methodologies outlined provide a robust foundation for the experimental characterization of this and related molecules. The detailed interpretation of each spectrum, grounded in the fundamental principles of chemical structure and reactivity, empowers researchers to confidently identify and utilize this versatile building block in their scientific endeavors.

References

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations on 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone (GBL) derivative of interest in pharmaceutical and chemical synthesis. We move beyond a simple recitation of steps to deliver a narrative grounded in the principles of computational chemistry, explaining the causality behind methodological choices. From geometry optimization and vibrational analysis to the prediction of spectroscopic and electronic properties, this document serves as a practical workflow. All protocols are designed to be self-validating, ensuring scientific integrity. The methodologies are supported by authoritative citations, and all quantitative data is presented in structured tables for clarity. Visual workflows and conceptual diagrams are rendered using Graphviz to enhance understanding.

Introduction: The "Why" of a Computational Approach

This compound is a chiral lactone that serves as a valuable building block in organic synthesis. Its structural features—a flexible five-membered ring, a carbonyl group, an ether oxygen, and a primary alcohol—dictate its reactivity and intermolecular interactions. Understanding its conformational landscape, electronic structure, and spectroscopic signatures is crucial for applications ranging from drug design to materials science.

While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary, predictive lens. They allow us to:

-

Elucidate the 3D structure and relative energies of different conformers in the gas phase and in solution.

-

Predict spectroscopic data (IR, Raman, NMR) to aid in experimental characterization and spectral assignment.[1][2]

-

Quantify electronic properties such as molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity descriptors.[3][4]

-

Simulate the effect of different environments , such as solvents, on the molecule's properties.[5][6][7][8]

This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that provides a favorable balance of accuracy and cost for organic molecules of this size.[9][10][11]

The Computational Workflow: A Validated Pathway

A successful computational study follows a logical progression where the results of each step validate the next. The workflow described here ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.

References

- 1. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design of C24 fullerene-based sensors for gamma-butyrolactone detection as advanced tools for biomedical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent model - Wikipedia [en.wikipedia.org]

- 6. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of 4-(hydroxymethyl)dihydrofuran-2(3H)-one and its Analogs from Natural Sources

Abstract

4-(hydroxymethyl)dihydrofuran-2(3H)-one, a member of the γ-butyrolactone (GBL) family, is a chiral scaffold of significant interest in synthetic and medicinal chemistry. While its presence has been reported in various natural sources, including the medicinal plants Crocus sativus and Anoectochilus formosanus, and the fungus Climacodon septentrionalis, detailed protocols for its specific isolation remain sparse in publicly accessible literature.[1] This technical guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the discovery and isolation of this class of compounds from natural matrices. By leveraging established methodologies for structurally similar, naturally occurring butanolides, this document offers a robust, field-proven approach. We will delve into the causality behind experimental choices, from solvent selection in extraction to the principles of chromatographic separation, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of the γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL) ring is a privileged structural motif found in a multitude of natural products exhibiting a wide array of biological activities.[2][3] These activities range from anti-inflammatory and antioxidant to cytotoxic effects, making them attractive starting points for drug discovery programs.[3][4] The target molecule, this compound, also known as 3-hydroxymethyl-4-butanolide, possesses a key chiral center and a primary alcohol functional group, making it a versatile building block for the synthesis of more complex molecules.[5]

The discovery of closely related butanolides in various organisms underscores the biosynthetic ubiquity and potential therapeutic relevance of this compound class. For instance, (S)-3-hydroxy-4-butanolide, a constitutional isomer of our target compound, has been isolated from the mushroom Climacodon septentrionalis.[6] Furthermore, the medicinal orchid Anoectochilus formosanus is known to produce kinsenoside, a butanolide glycoside with demonstrated antihyperliposis effects.[7] The study of these natural analogs provides critical insights into the methodologies required for the successful isolation of this compound.

This guide will present a generalized yet detailed workflow, adaptable to various natural sources, for the isolation and purification of this target compound and its analogs.

Strategic Workflow for Isolation

The isolation of a polar, relatively small molecule like this compound from a complex natural matrix requires a multi-step approach designed to systematically remove unwanted compounds and enrich the target analyte. The logical flow is based on progressively increasing the purity through sequential extraction and chromatographic techniques.

Detailed Methodologies

Part 1: Extraction and Initial Processing

The primary objective of extraction is to efficiently transfer the target compounds from the solid natural matrix into a liquid solvent. The choice of solvent is paramount and is dictated by the polarity of the target molecule. For this compound, which is a polar compound, solvents like methanol, ethanol, or ethyl acetate are appropriate.

Rationale for Solvent Selection:

-

Methanol/Ethanol: These polar protic solvents are highly effective at extracting a broad range of polar and moderately polar compounds, including butanolides and their glycosides. However, they also co-extract highly polar impurities like sugars and pigments.

-

Ethyl Acetate (EtOAc): This solvent of medium polarity is an excellent choice for enriching compounds like GBLs while leaving behind very polar, water-soluble impurities. It often provides a cleaner initial extract.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at room temperature, which is ideal for potentially thermally labile compounds.

-

Preparation: Air-dry the plant material (e.g., Anoectochilus formosanus) or fungal biomass at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

-

Extraction: Weigh 100 g of the powdered material into a 2 L flask. Add 1 L of HPLC-grade methanol.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a frequency of 40 kHz, maintaining the temperature below 30°C.

-

Recovery: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant and collect the supernatant.

-

Re-extraction: Repeat the extraction process on the solid residue with another 1 L of methanol to ensure exhaustive extraction. Combine the supernatants.

-

Concentration: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a bath temperature not exceeding 45°C to yield a crude extract.

Part 2: Liquid-Liquid Partitioning

Partitioning is a crucial step to perform a preliminary, large-scale separation based on differential solubility. This step will separate the target compound from highly polar (sugars, amino acids) and nonpolar (fats, waxes) constituents.

Protocol 2: Solvent Partitioning

-

Redissolution: Dissolve the crude extract (e.g., 10 g) in 200 mL of deionized water.

-

Partitioning: Transfer the aqueous solution to a 1 L separatory funnel. Add 200 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

-

Repeated Extraction: Re-extract the aqueous layer twice more with 200 mL portions of ethyl acetate.

-

Combine and Dry: Combine all ethyl acetate fractions. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched organic fraction.

| Fraction | Expected Constituents | Rationale |

| Ethyl Acetate | Target butanolides, less polar flavonoids, terpenoids. | Enriches compounds of intermediate polarity. |

| Aqueous | Sugars, amino acids, glycosides, mineral salts. | Removes highly polar, interfering substances. |

Table 1: Expected distribution of compound classes after EtOAc/H₂O partitioning.

Part 3: Chromatographic Purification

Chromatography is the core of the purification process. A multi-stage approach is most effective, starting with a low-resolution technique for bulk separation, followed by high-resolution methods for final polishing.

Protocol 3: Vacuum Liquid Chromatography (VLC) and Silica Gel Column Chromatography

-

VLC (Initial Fractionation):

-

Pack a sintered glass funnel with silica gel (60 Å, 70-230 mesh).

-

Dissolve the enriched organic fraction (e.g., 5 g) in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of solvents, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally methanol in ethyl acetate.

-

Collect fractions (e.g., 200 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Silica Gel Column Chromatography (Fine Separation):

-

Select the VLC fractions showing the presence of the target compound (identified by a suitable staining reagent on TLC, such as p-anisaldehyde-sulfuric acid, which is sensitive to lactones).

-

Pack a glass column with silica gel in the initial mobile phase (e.g., Hexane:EtOAc 80:20).

-

Load the selected fraction onto the column.

-

Elute the column with a linear gradient of increasing polarity (e.g., from Hexane:EtOAc 80:20 to 50:50).

-

Collect smaller fractions (e.g., 15 mL) and monitor by TLC.

-

Combine pure fractions containing the target compound.

-

Rationale for Chromatographic Choices:

-

Silica Gel: As a polar stationary phase, it is ideal for separating compounds based on polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity. The hydroxyl and lactone carbonyl groups of the target molecule will interact with the silica, allowing for separation from less polar impurities.

-

Gradient Elution: A gradient of increasing solvent polarity is used to effectively elute compounds with a wide range of polarities, ensuring that the target compound is well-resolved from both earlier and later eluting impurities.

Part 4: Final Purification and Characterization

Preparative High-Performance Liquid Chromatography (HPLC) is often necessary to achieve the high purity (>95%) required for structural elucidation and biological assays.

Protocol 4: Preparative HPLC

-

System: A preparative HPLC system equipped with a C18 (reversed-phase) column.

-

Mobile Phase: An isocratic or gradient system of water and methanol (or acetonitrile). A typical starting point would be Water:Methanol (70:30).

-

Injection: Dissolve the semi-pure fraction from column chromatography in the mobile phase and inject it onto the column.

-

Detection: Monitor the elution profile using a UV detector (GBLs typically have a weak chromophore and are monitored at low wavelengths, e.g., 210 nm) or an evaporative light scattering detector (ELSD).

-

Collection: Collect the peak corresponding to the retention time of the target compound.

-

Final Step: Remove the solvent under reduced pressure and/or by lyophilization to obtain the pure compound.

Structural Elucidation:

The identity and structure of the isolated compound must be confirmed using a combination of spectroscopic techniques.

| Technique | Information Provided | Expected Data for this compound |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | C₅H₈O₃, Molecular Weight: 116.12 g/mol .[8] |

| ¹H NMR | Number and type of protons, connectivity. | Signals corresponding to the hydroxymethyl group (CH₂OH), the methine proton (CH), and the two methylene groups (CH₂) of the lactone ring. |

| ¹³C NMR | Number and type of carbon atoms. | Five distinct carbon signals, including a characteristic downfield signal for the lactone carbonyl carbon (>170 ppm). |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Broad absorption for the hydroxyl group (~3400 cm⁻¹) and a strong absorption for the γ-lactone carbonyl group (~1770 cm⁻¹). |

Table 2: Key analytical techniques for structural characterization.

Conclusion and Future Outlook

The successful isolation of this compound or its analogs from natural sources is a meticulous process that relies on a systematic and logical application of extraction and chromatographic principles. While a definitive, published protocol for this specific molecule remains elusive, the methodologies detailed in this guide, derived from the successful isolation of closely related natural butanolides, provide a robust and scientifically sound foundation for researchers. The causality-driven approach, from the initial choice of extraction solvent to the fine-tuning of chromatographic separations, ensures that the workflow is both adaptable and effective.

The confirmation of the structure through rigorous spectroscopic analysis is the final and most critical step, validating the entire isolation procedure. As interest in small, chiral molecules for drug development continues to grow, the ability to efficiently isolate and identify novel butanolides from the vast chemical diversity of the natural world will be an invaluable asset. Further research is warranted to screen a wider range of organisms for this and other related compounds, and to fully characterize their biological activities.

References

- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]

- 2. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRDizin [search.trdizin.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacologically active compounds in the Anoectochilus and Goodyera species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic Properties of Substituted Dihydrofuranones: An In-depth Technical Guide for Drug Discovery and Development

Abstract

Substituted dihydrofuranones, a prevalent structural motif in numerous natural products and pharmacologically active compounds, are of significant interest to the drug discovery and development community. Their thermodynamic properties, including enthalpy, entropy, and Gibbs free energy of formation, are fundamental to understanding their stability, reactivity, and ultimately, their behavior in biological systems. A thorough grasp of these thermodynamic parameters can empower researchers to make more informed decisions during lead optimization, formulation development, and chemical process design. This in-depth technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermodynamic properties of substituted dihydrofuranones. It delves into the causality behind experimental choices, offers detailed protocols for key techniques, and presents available thermodynamic data to illuminate the structure-stability relationships within this important class of molecules.

Introduction: The Thermodynamic Landscape of Dihydrofuranones in Medicinal Chemistry

The dihydrofuranone core, a five-membered lactone, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules.[1] Its prevalence stems from its ability to participate in various non-covalent interactions and its susceptibility to nucleophilic attack, which can be modulated by the nature and position of substituents. The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, bioavailability, and metabolic fate.[[“]][3] Understanding the thermodynamic properties of substituted dihydrofuranones is therefore not merely an academic exercise but a crucial component of rational drug design.[4][5]

A molecule's Gibbs free energy of formation (ΔG°f) dictates its spontaneity of formation and its relative stability compared to its isomers or decomposition products.[6] This free energy is a function of both enthalpy (ΔH°f), which reflects the bond energies within the molecule, and entropy (S°), which relates to the molecule's conformational freedom.[7] By dissecting these components, we can gain a deeper understanding of how structural modifications influence the overall stability of a dihydrofuranone derivative. For instance, the introduction of a bulky substituent may be enthalpically favorable due to the formation of strong bonds, but entropically unfavorable due to restricted rotation. This guide will explore the tools and techniques that allow us to quantify these effects.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties of substituted dihydrofuranones can be approached through two complementary avenues: experimental calorimetry and computational chemistry.

Experimental Determination: The Power of Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical or physical processes, from which thermodynamic parameters can be derived.[8]

Static-bomb combustion calorimetry is a classic technique for determining the standard enthalpy of combustion (ΔH°c) of a solid or liquid organic compound.[9] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Expertise & Experience: The Rationale Behind the Method

The choice of bomb calorimetry is predicated on its ability to ensure complete and rapid combustion of the sample in a controlled environment. The constant volume nature of the experiment allows for the direct measurement of the change in internal energy (ΔU), which can then be readily converted to the change in enthalpy (ΔH). Benzoic acid is a commonly used standard for calibrating the calorimeter due to its well-characterized and highly reproducible heat of combustion.

Experimental Protocol: Step-by-Step Bomb Calorimetry

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the substituted dihydrofuranone sample.

-

For solid samples, press the powder into a firm pellet using a pellet press to ensure complete combustion.[10]

-

Place the pellet in the sample crucible.

-

-

Bomb Assembly:

-

Measure and weigh a 10 cm length of nichrome or iron ignition wire.[10]

-

Secure the wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

-

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Carefully seal the bomb.

-

-

Oxygen Pressurization:

-

Connect the bomb to an oxygen cylinder and slowly fill it to a pressure of 25-30 atm.[11]

-

Purge the bomb with oxygen before final pressurization to remove any atmospheric nitrogen.

-

-

Calorimeter Setup:

-

Place the sealed bomb in the calorimeter bucket.

-

Add a precise volume (e.g., 2000 mL) of deionized water to the bucket, ensuring the bomb is fully submerged.[12]

-

Assemble the calorimeter, including the lid, stirrer, and thermometer.

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium while stirring continuously.

-

Record the initial temperature for a set period to establish a baseline.

-

Ignite the sample by passing an electric current through the ignition wire.[11]

-

Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Post-Combustion Analysis:

-

Release the pressure from the bomb.

-

Open the bomb and inspect for any signs of incomplete combustion (e.g., soot).

-

Measure the length of any unburned ignition wire.

-

Data Analysis Workflow

Caption: Workflow for Bomb Calorimetry Data Analysis.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can be used to determine the enthalpy of fusion (melting) and vaporization, which are important for understanding the physical state and stability of a compound.[13]

Computational Chemistry: Predicting Thermodynamic Properties

Computational chemistry offers a powerful and cost-effective means to predict the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.[14]

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] It is widely used to calculate the energies of molecules, from which thermodynamic properties can be derived.

Expertise & Experience: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like dihydrofuranones, hybrid functionals such as B3LYP and M06-2X often provide a good balance of accuracy and computational cost.[15] Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed.[14] The inclusion of a continuum solvation model (e.g., PCM) is crucial when modeling the thermodynamics in a specific solvent.

Computational Protocol: Step-by-Step DFT Calculation Workflow

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the substituted dihydrofuranone using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

-

-

DFT Input File Preparation:

-

Define the level of theory (functional and basis set), charge, and multiplicity of the molecule.

-

Specify the type of calculation: geometry optimization (Opt) followed by a frequency calculation (Freq).[16]

-

Include keywords for solvent effects if necessary.

-

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry.

-

This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Thermochemical Analysis:

-

Extract the electronic energy, enthalpy, and Gibbs free energy from the output file.

-

The standard enthalpy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.[15]

-

DFT Calculation and Analysis Pipeline

Caption: A typical workflow for DFT-based thermochemical analysis.

Data Presentation: Thermodynamic Properties of Dihydrofuranones

The following tables summarize available experimental and computational thermodynamic data for γ-butyrolactone (unsubstituted dihydrofuranone) and some of its derivatives. This data serves as a baseline for understanding the impact of substituents on the thermodynamic stability of the dihydrofuranone ring.

Table 1: Experimental Thermodynamic Data for γ-Butyrolactone

| Property | Value | Units | Reference |

| Enthalpy of Formation (liquid, 298.15 K) | -423.8 ± 1.1 | kJ/mol | [18] |

| Enthalpy of Formation (gas, 298.15 K) | -364.0 ± 3.0 | kJ/mol | [18] |

| Enthalpy of Vaporization (298.15 K) | 54.9 ± 0.2 | kJ/mol | [19] |

| Entropy (liquid, 298.15 K) | 188.4 ± 0.4 | J/(mol·K) | [18] |

Table 2: Computationally Derived Enthalpies of Formation for Substituted Furans and Related Compounds (Gas Phase, 298.15 K)

| Compound | ΔH°f (kJ/mol) | Computational Method | Reference |

| 2-Methoxyfuran | -188.3 | CBS-QB3/G3MP2B3 avg. | [20][21] |

| 3-Methoxyfuran | -171.9 | CBS-QB3/G3MP2B3 avg. | [20][21] |

| 2-Methylfuran | -76.4 ± 1.2 | Experimental | [22] |

| 2,5-Dimethylfuran | -128.1 ± 1.1 | Experimental | [22] |

Note: Data for a wider range of substituted dihydrofuranones is still an active area of research. The values presented for substituted furans can provide insights into the electronic effects of substituents on the furanoid ring system.

Structure-Stability Relationships and Implications for Drug Development

-

Ring Strain: The five-membered γ-lactone ring of dihydrofuranone possesses moderate ring strain, which influences its reactivity.[23]

-

Substituent Effects: The nature and position of substituents can significantly impact the thermodynamic stability of the dihydrofuranone ring.

-

Electronic Effects: Electron-donating groups can destabilize the lactone by increasing electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance stability.

-

Steric Effects: Bulky substituents can introduce steric strain, which can either increase or decrease the overall stability depending on their position and interactions with the ring.

-

-

Thermodynamics in Drug Design: A drug candidate with a more favorable (more negative) Gibbs free energy of formation is generally more stable.[4][5] This stability is crucial for:

-

Shelf-life and Formulation: A thermodynamically stable compound is less likely to degrade over time, leading to a longer shelf-life and more robust formulations.

-

Metabolic Stability: While not a direct correlation, understanding the inherent stability of a molecule can provide clues about its susceptibility to metabolic transformations.

-

Binding Affinity: The thermodynamic properties of a ligand contribute to the overall thermodynamics of protein-ligand binding.[[“]] A more stable ligand may require less of an enthalpic or entropic penalty upon binding.

-

Conclusion and Future Directions

The thermodynamic properties of substituted dihydrofuranones are a critical aspect of their chemical and biological characterization. This guide has provided a comprehensive overview of the experimental and computational methodologies for determining these properties, along with available data and their implications for drug discovery and development. While bomb calorimetry and DFT calculations are powerful tools, there is a clear need for more systematic studies to generate a comprehensive database of thermodynamic data for a wider range of substituted dihydrofuranones. Such a database would be invaluable for developing quantitative structure-thermodynamic relationships (QSTR) that could be used to predict the stability of novel dihydrofuranone-based drug candidates, thereby accelerating the drug discovery process.

References

- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Table of Thermodynamic Values [www2.chem.wisc.edu]

- 9. worldoftest.com [worldoftest.com]

- 10. General Bomb Run Procedure [uagra.uninsubria.it]

- 11. youtube.com [youtube.com]

- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 13. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medium.com [medium.com]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. Butyrolactone [webbook.nist.gov]

- 19. Butyrolactone [webbook.nist.gov]

- 20. Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfuran, and their carbon-centered radicals using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Lactone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-(hydroxymethyl)dihydrofuran-2(3H)-one

Executive Summary

4-(hydroxymethyl)dihydrofuran-2(3H)-one is a versatile five-membered lactone that serves as a critical chiral building block in the synthesis of complex molecules. Its significance is fundamentally tied to its stereochemistry, with a single chiral center at the C4 position giving rise to two distinct, non-superimposable mirror-image isomers: the (R)- and (S)-enantiomers. These enantiomers often exhibit profoundly different biological activities, sensory properties, and functionalities, making their stereoselective synthesis and analysis paramount in the pharmaceutical, fragrance, and fine chemical industries.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing the structural basis of its chirality, state-of-the-art stereoselective synthesis strategies, robust analytical protocols for enantiomeric discrimination, and the specific applications of each enantiopure form.

Introduction to this compound

This compound, also known as 3-hydroxymethyl-4-butanolide, is a γ-butyrolactone derivative featuring a primary alcohol functional group.[3] The core of its chemical utility and biological relevance lies in the tetrahedral carbon at the 4-position, which is substituted with four different groups (a hydrogen atom, a hydroxymethyl group, and two different points of attachment within the lactone ring), rendering it a stereocenter.[2]

The physical and chemical properties of this compound make it a versatile synthetic intermediate. The lactone ring is susceptible to nucleophilic attack and ring-opening, while the hydroxyl group offers a handle for further functionalization. The (S)-enantiomer, for instance, is recognized for its utility in crafting flavoring agents and fragrances due to its pleasant aroma profile.[1] More broadly, this class of chiral lactones is invaluable in drug development, where specific stereoisomers are often required to achieve desired therapeutic effects and minimize off-target activity.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][3] |

| Molecular Weight | 116.12 g/mol | [1][3][6] |

| CAS Number (Racemate) | 36679-81-9 | [3][6][7] |

| CAS Number ((S)-enantiomer) | 32780-06-6 | [1] |

| Appearance | Colorless to clear liquid | [1] |

| Density | ~1.23 g/mL at 25 °C | [1] |

| Boiling Point | 110 - 115 °C at 0.2 mmHg | [1] |

| Refractive Index (n20/D) | ~1.47 | [1] |

Chirality and Stereoisomerism

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[2] In this compound, this property arises from the stereocenter at the C4 position. The two resulting enantiomers, (R)- and (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one, are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

While enantiomers share the same physical properties (e.g., boiling point, density, solubility in achiral solvents), they differ in their interaction with other chiral entities, including polarized light (optical activity) and biological receptors.[2] This distinction is critical in pharmacology, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause adverse effects.[2][8]

Caption: The (S)- and (R)-enantiomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound and its analogs, achieving high enantiomeric excess (e.e.) is essential for their application. The primary strategies include asymmetric synthesis, where a specific enantiomer is formed preferentially, and chiral resolution, where a racemic mixture is separated.

Key Synthetic Approaches:

-

Asymmetric Catalysis: This highly efficient method uses a small amount of a chiral catalyst (organocatalyst, transition metal complex) to steer a reaction towards the formation of one enantiomer over the other.[9] For instance, the asymmetric reduction of a prochiral precursor followed by intramolecular cyclization can yield the desired chiral lactone.

-

Enzymatic Resolution: Enzymes are inherently chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the converted product. This method is valued for its high selectivity and environmentally benign reaction conditions.[8][10]

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products (e.g., carbohydrates, amino acids) as starting materials, where the inherent chirality is transferred to the final product through a series of chemical transformations.

Caption: Generalized workflow for asymmetric synthesis of a chiral lactone.

Protocol: Representative Synthesis via Reductive Cyclization

This protocol describes a generalized method for synthesizing this compound from a suitable carboxylic acid precursor, adapted from common synthetic strategies for γ-lactones.[7][11]

-

Precursor Preparation: Begin with 5-oxotetrahydrofuran-3-carboxylic acid.

-

Reduction: Dissolve the precursor acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as borane dimethyl sulfide complex (BMS), dropwise to the stirred solution. The choice of a chiral reducing agent or catalyst at this stage would be critical for stereoselectivity.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Cyclization/Purification: The resulting crude product, this compound, can be purified via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final product.[7] The yield for such a reaction is typically high.[7]

Analytical Techniques for Chiral Discrimination

Verifying the optical purity of a chiral compound is a critical step in both research and manufacturing. The primary goal is to separate and quantify the two enantiomers to determine the enantiomeric excess (e.e.).

Chiral Chromatography

Chromatographic methods are the most powerful and widely used techniques for enantioseparation.[12][13] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for enantiomeric analysis.[13] Columns packed with CSPs, often based on polysaccharide derivatives like cellulose or amylose, are highly effective at resolving a wide range of racemic compounds.[14][15]

-

Gas Chromatography (GC): For volatile compounds, chiral GC using capillary columns coated with a chiral selector (e.g., cyclodextrin derivatives) provides excellent resolution.

Table 2: Example Chiral HPLC Method Parameters for a Dihydrofuranone Analog

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Eurocel 01) |

| Mobile Phase | Heptane / 1-Butanol (99.9:0.1, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 20 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| (Note: Conditions are illustrative, based on a similar structure, and require optimization for the specific analyte)[16] |

graph Analytical_Workflow { graph [splines=ortho, nodesep=0.7, ranksep=0.8]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];// Node styles start_node [label="Synthesized Sample\n(Racemic or Enantioenriched)", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node_style [fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_node_style [fillcolor="#FBBC05", fontcolor="#202124"]; result_node_style [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A[start_node]; B[label="Inject into Chiral\nHPLC System", process_node_style]; C [label="Separation on\nChiral Stationary Phase", process_node_style]; D [label="UV/Vis or other\nDetector", process_node_style]; E [label="Generate Chromatogram", data_node_style, shape=document]; F [label="Integrate Peak Areas\n(Area_R and Area_S)", data_node_style]; G [label="Calculate Enantiomeric\nExcess (e.e. %)", result_node_style];

// Edges A -> B -> C -> D -> E -> F -> G; }

Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.

Other Spectroscopic and Physical Methods

-

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. While essential for determining the direction of rotation (+ or -), it is less accurate for quantifying mixtures compared to chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the (R) and (S) forms, allowing for their quantification.[17]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a definitive determination of its absolute configuration.

Applications of Enantiopure Isomers

The distinct properties of the (R) and (S) enantiomers of 4-(substituted)-dihydrofuran-2-ones lead to their use in completely different industries.

Table 3: Summary of Enantiomer-Specific Applications

| Enantiomer | Field of Application | Specific Use and Rationale |

| (S)-enantiomer | Flavors & Fragrances, Cosmetics | Used as a flavoring agent and fragrance component in baked goods, beverages, and personal care products for its sweet, fruity aroma profile.[1] Also utilized for its moisturizing properties in skincare formulations.[1] |

| (R)-enantiomer (Analogs) | Pharmaceuticals | Serves as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] For example, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key building block for the antiepileptic drug Brivaracetam, where the (R)-configuration is essential for the drug's therapeutic activity.[5][8][11] |

The case of Brivaracetam highlights the paramount importance of stereochemistry in drug design. Using a racemic intermediate would result in a mixture of diastereomers that are difficult and costly to separate, while starting with the enantiopure (R)-lactone ensures the final product has the correct and highly pure stereochemistry required for clinical efficacy.[8][18]

Conclusion

This compound is more than a simple heterocyclic compound; it is a gateway to stereochemically complex and high-value molecules. The presence of a single stereocenter dictates its utility, bifurcating its applications into distinct industrial domains based on its (R) or (S) configuration. Advances in asymmetric synthesis and chiral analytical techniques have made it possible to produce and verify these enantiomers with exceptional purity, unlocking their full potential. For researchers and developers, a profound understanding of the chirality, stereoselective synthesis, and specific properties of each enantiomer is not merely academic—it is a prerequisite for innovation in fields ranging from medicinal chemistry to materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 36679-81-9 [chemicalbook.com]

- 7. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]

- 8. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 9. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

CAS number 36679-81-9 chemical information and safety data

Clarification Required: Chemical Identity Mismatch

To our valued researchers, scientists, and drug development professionals,

As your Senior Application Scientist, my primary commitment is to provide you with technical guides of the highest scientific integrity. In preparing the requested in-depth guide for CAS number 36679-81-9 , a critical discrepancy has been identified that requires your clarification to ensure the final document is accurate and relevant to your research needs.

Summary of the Discrepancy:

The provided CAS number 36679-81-9 is consistently and authoritatively identified in multiple chemical databases as 4-(Hydroxymethyl)dihydrofuran-2(3H)-one .[1][2][3][4][5]

However, the requested topic for the technical guide is "3-Oxo-3-(2-oxo-2-(p-tolyl)ethyl)propanenitrile" . A search for this specific chemical name did not yield a corresponding CAS number or readily available technical data.

This indicates a mismatch between the chemical identifier (CAS number) and the chemical name provided in your request. To proceed with the creation of a scientifically accurate and useful technical guide, it is imperative that we clarify which chemical is of interest to you.

Potential Chemicals of Interest

Based on the initial request, we have identified two plausible alternative compounds that are structurally related to the requested chemical name, along with the chemical corresponding to the provided CAS number. Please review the following options and confirm which chemical you would like the in-depth technical guide to focus on.

Option 1: The Chemical Corresponding to CAS 36679-81-9

-

Molecular Formula: C5H8O3[1]

-

Synopsis: This compound is a gamma-lactone derivative.

Option 2: A Structurally Related Propanenitrile Derivative

-

Synonyms: 4-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile, 4-Methylbenzoylacetonitrile[6]

-

Molecular Formula: C10H9NO[7]

-

Safety Information:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in well-ventilated areas.[6][8] Protective gloves, clothing, and eye/face protection are recommended.[8]

-

Option 3: Another Structurally Related Propanenitrile Derivative

-

Synonyms: 2-Thenoylacetonitrile, 3-Oxo-3-(thiophen-2-yl)propanenitrile[10]

-

Molecular Formula: C7H5NOS[9]

-

Molecular Weight: 151.19 g/mol [9]

-

Safety Information:

Path Forward

To ensure the final technical guide meets your specific research and development needs, please clarify which of these chemicals (or another, if none of these are correct) you would like us to focus on. Once we receive your confirmation, we will proceed with the in-depth research and compilation of the comprehensive technical guide as originally requested.

We await your guidance to ensure the delivery of a precise and valuable scientific resource.

Sincerely,

Your Senior Application Scientist

References

- 1. aablocks.com [aablocks.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 36679-81-9 [amp.chemicalbook.com]

- 4. This compound | 36679-81-9 [chemicalbook.com]

- 5. 36679-81-9 | this compound | Ambeed.com [ambeed.com]

- 6. 3-Oxo-3-(p-tolyl)propanenitrile | 7391-28-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. aobchem.com [aobchem.com]

- 8. 3-Oxo-3-(p-tolyl)propanenitrile | 7391-28-8 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7 [sigmaaldrich.com]

- 10. 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | TCI EUROPE N.V. [tcichemicals.com]

Methodological & Application

Application Note & Synthesis Protocol: A High-Yield, Chemoselective Synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented method is based on the chemoselective reduction of 5-oxotetrahydrofuran-3-carboxylic acid using a borane dimethyl sulfide complex. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the chemical principles that ensure a high-yield and clean reaction. The process is robust, scalable, and leverages a commercially available starting material to deliver the target compound in excellent yield, reported at 92%[1].

Introduction and Rationale

This compound, also known as γ-butyrolactone-β-methanol, is a bifunctional molecule featuring a stable γ-lactone ring and a primary alcohol. This structure makes it an important intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products.

The primary challenge in synthesizing this molecule from its corresponding carboxylic acid is the selective reduction of the carboxyl group in the presence of the chemically similar, yet less reactive, lactone (cyclic ester) functionality. While powerful reducing agents like lithium aluminum hydride would reduce both groups, borane reagents exhibit remarkable chemoselectivity. Borane and its complexes, such as borane dimethyl sulfide (BMS), react rapidly with carboxylic acids while leaving esters and lactones largely untouched under controlled conditions[2]. This protocol leverages this selectivity to achieve a clean and high-yielding transformation.

Reaction Scheme:

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |

| 5-Oxotetrahydrofuran-3-carboxylic acid | C₅H₆O₄ | 130.10 | 1.0 | 10.0 g | Purity >98% |

| Borane dimethyl sulfide complex (BMS) | BH₃·S(CH₃)₂ | 75.97 | ~1.2 | ~12.5 mL | 10 M solution in THF |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 150 mL | <50 ppm H₂O, with BHT |

| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | - | 50 mL | For quenching |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 300 mL | ACS Grade or higher |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | 100 mL | |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | 100 mL | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying |

Equipment

-

Three-neck round-bottom flask (500 mL) with magnetic stir bar

-

Septa and glass stoppers

-

Addition funnel (125 mL)

-

Argon or Nitrogen gas inlet with bubbler

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Glassware for extraction and filtration

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

This protocol details the synthesis starting from 10.0 g of 5-oxotetrahydrofuran-3-carboxylic acid.

Reaction Setup

-

Drying Glassware: Ensure all glassware is oven-dried overnight at 120 °C and cooled under a stream of dry nitrogen or argon.

-

Inert Atmosphere: Assemble the 500 mL three-neck flask with a magnetic stir bar, a rubber septum, a glass stopper, and the addition funnel. Purge the entire apparatus with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-